molecular formula C20H21N5O2 B5536399 6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid

6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid

Cat. No.: B5536399
M. Wt: 363.4 g/mol
InChI Key: ZFHTXVXAJDACCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.16952493 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Organic Compounds in Electrolytic Coloring

Nicotinic acid and related heterocyclic compounds, such as piperidine and imidazole, have been studied for their roles in the electrolytic coloring of anodized aluminum. These compounds influence the throwing power and resistance to atmospheric oxidation during the coloring process from tin(II) solutions. This application is significant in the materials science domain, particularly in enhancing surface finishing techniques for aluminum (R. Moshohoritou et al., 1994).

Synthesis of Heterocyclic Derivatives

Research on nicotinic acid derivatives has led to the synthesis of various heterocyclic compounds, including thieno[2, 3-b]pyridine and pyrido[3′, 2′: 4, 5]thieno[3, 2-d]pyrimidine derivatives. These synthetic pathways involve reactions with heterocyclic organic compounds and have potential implications in medicinal chemistry and drug design (M. Gad-Elkareem et al., 2006).

Pharmaceutical Applications of Nicotinic Acid Complexes

Nicotinic acid complexes with heterocyclic bases have been investigated for their strong hydrogen bonding, which is crucial in drug design, particularly for enhancing the bioavailability and stability of pharmaceutical compounds (G. Saba et al., 1976).

Nicotinic Acid in Food, Pharmaceutical, and Biochemical Industries

The separation and recovery of nicotinic acid from industrial processes have been studied to improve its production efficiency. This research is vital for its widespread use in food fortification, pharmaceuticals, and biochemical products (Sushil Kumar et al., 2008). Moreover, methods for producing nicotinic acid with potential industrial applications have been reviewed, emphasizing ecological and green chemistry approaches (Dawid Lisicki et al., 2022).

Future Directions

The compound’s complex structure and potential biological activity suggest that it could be of interest for future research in medicinal chemistry . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, this compound could potentially be used as a starting point for the development of new drugs .

Properties

IUPAC Name

6-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-20(27)17-3-4-18(23-13-17)24-9-5-16(6-10-24)19-22-8-11-25(19)14-15-2-1-7-21-12-15/h1-4,7-8,11-13,16H,5-6,9-10,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHTXVXAJDACCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C4=NC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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